molecular formula C21H21NO4 B2483776 (R)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 1260589-74-9

(R)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B2483776
CAS No.: 1260589-74-9
M. Wt: 351.402
InChI Key: KQKYKWUUVQMRPX-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.

Mechanism of Action

Target of Action

The compound, ®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose and organic acids. The primary targets of this compound are likely to be the enzymes and transport proteins involved in these metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Piperidine in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Removal of the Fmoc group to yield the free amino acid.

Scientific Research Applications

®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((9H-fluoren-9-ylmethoxycarbonyl)amino)-3-phenylpropanoic acid
  • ®-2-((9H-fluoren-9-ylmethoxycarbonyl)amino)-3-methylbutanoic acid

Uniqueness

®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides with constrained conformations, which can enhance the stability and activity of the resulting peptides .

Properties

IUPAC Name

(3R)-3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)11-19(13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKYKWUUVQMRPX-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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